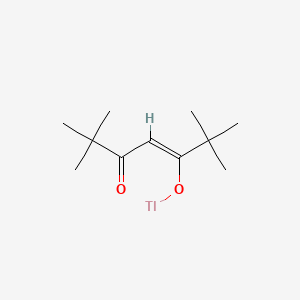

(2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I)

Description

(2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I) (Tl(TMHD)) is a coordination complex where thallium(I) is chelated by the β-diketone ligand 2,2,6,6-tetramethyl-3,5-heptanedionate (TMHD). The compound has the molecular formula C₁₁H₁₉O₂Tl and a molecular weight of 387.62 g/mol . It appears as off-white crystals with a melting point of 159–164°C and sublimes at 110°C/0.1 mm Hg before decomposing at 260°C . Tl(TMHD) is highly toxic (H300 + H330 hazard codes) and is primarily used in chemical vapor deposition (CVD) and materials science due to its volatility and stability .

The ligand, TMHD, is a sterically hindered β-diketone that forms stable, volatile complexes with metals. Its bulky tetramethyl groups enhance thermal stability, making it suitable for high-temperature applications .

Properties

IUPAC Name |

[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxythallium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2.Tl/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7,12H,1-6H3;/q;+1/p-1/b8-7-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZBUPFMEVRRXIY-CFYXSCKTSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)O[Tl] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)/C(=C/C(=O)C(C)(C)C)/O[Tl] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19O2Tl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

Tl(TMHD) is typically synthesized via a metathesis reaction between thallium(I) chloride (TlCl) and the sodium or potassium salt of 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD). The ligand TMHD acts as a bidentate chelating agent, forming a stable complex with the thallium(I) ion. The reaction proceeds as follows:

This reaction is performed under inert conditions to prevent oxidation of thallium(I) to thallium(III), which could alter the product’s properties.

Detailed Synthetic Procedure

Reagents and Solvents

-

Thallium(I) chloride (TlCl): 1.0 equivalent

-

Sodium 2,2,6,6-tetramethyl-3,5-heptanedionate (Na(TMHD)): 1.0 equivalent

-

Solvent: Tetrahydrofuran (THF) or ethanol (anhydrous)

-

Inert atmosphere: Nitrogen or argon

Steps

-

Deprotonation of TMHD: TMHD (2.0 g, 9.8 mmol) is dissolved in ethanol (50 mL) and treated with sodium hydroxide (0.4 g, 10 mmol) at 25°C. The mixture is stirred for 30 minutes to form Na(TMHD).

-

Metathesis Reaction: TlCl (2.1 g, 10 mmol) is added to the Na(TMHD) solution, and the reaction is stirred at room temperature for 2–4 hours. A white precipitate of NaCl forms, indicating progression.

-

Isolation: The NaCl byproduct is removed via filtration, and the filtrate is concentrated under reduced pressure.

-

Purification: The crude product is recrystallized from a hexane/ethyl acetate mixture (3:1 v/v) to yield Tl(TMHD) as a white crystalline solid.

Yield: 75–85% (typical for laboratory-scale synthesis).

Industrial-Scale Production

Scaling Challenges and Optimization

Industrial synthesis mirrors laboratory methods but requires adjustments for safety and efficiency:

-

Solvent Recovery: Ethanol or THF is recycled via distillation to reduce costs.

-

Temperature Control: Exothermic reactions are managed using jacketed reactors to maintain temperatures below 40°C.

-

Purity Standards: Continuous filtration systems remove NaCl, ensuring product purity >98%.

Table 1. Comparison of Laboratory vs. Industrial Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent Volume | 50 mL | 500 L |

| Reaction Time | 2–4 hours | 1–2 hours |

| Yield | 75–85% | 80–90% |

| Purity | 95–97% | >98% |

Purification and Characterization

Recrystallization Techniques

Recrystallization solvents significantly impact product quality:

Analytical Validation

Spectroscopic Data

Physical Properties

Table 2. Physical Properties of Tl(TMHD)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₇O₂Tl | |

| Molecular Weight | 387.65 g/mol | |

| Melting Point | 59–164°C | |

| Solubility | THF, CH₂Cl₂, toluene |

Comparative Analysis with Related Compounds

Tl(TMHD) exhibits distinct advantages over other metal β-diketonates:

Chemical Reactions Analysis

Types of Reactions

(2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of thallium(III) complexes.

Reduction: Reduction reactions can revert thallium(III) back to thallium(I).

Substitution: The ligand can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thallium(III) complexes, while substitution reactions can produce a variety of thallium(I) complexes with different ligands.

Scientific Research Applications

(2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I) has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other thallium complexes and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment.

Industry: It is used in the production of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which (2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I) exerts its effects involves its ability to form stable complexes with various metal ions. This stability is due to the chelating nature of the 2,2,6,6-tetramethyl-3,5-heptanedione ligand, which forms strong bonds with the thallium(I) ion. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.

Comparison with Similar Compounds

Key Observations:

Oxidation State and Ligand Count: Tl(TMHD) and Ag(TMHD) are monovalent (+1) with one TMHD ligand, while lanthanides (Ho³⁺, Tm³⁺) and alkaline earth metals (Ca²⁺) require 2–3 ligands for charge balance . Cerium(IV) forms a tetrakis complex (4 ligands) . The ligand count directly influences molecular weight, with heavier lanthanide complexes (e.g., Ho(TMHD)₃) exceeding 700 g/mol .

Thermal Properties :

- Tl(TMHD) has a lower melting point (159–164°C) compared to Ca(TMHD)₂ (221–224°C), likely due to differences in ionic charge and lattice stability .

- Sublimation behavior is critical for CVD applications; Tl(TMHD) sublimes at 110°C under vacuum, making it suitable for low-temperature deposition .

Functional Comparisons

Stability and Reactivity

- Steric Effects : TMHD’s bulky methyl groups prevent ligand dissociation, enhancing thermal stability. This is critical for high-temperature processes like CVD .

- Electron-Withdrawing vs. Donating Groups : Unlike hexafluoroacetylacetonate (hfac) ligands, which have electron-withdrawing fluorine atoms, TMHD’s alkyl groups donate electrons, stabilizing metals in lower oxidation states (e.g., Tl⁺ vs. Tl³⁺) .

Toxicity and Handling

Biological Activity

(2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I), often referred to as thallium(I) complex, is a coordination compound of thallium with significant biological implications. Thallium itself is known for its toxicity and potential to disrupt biological systems. This article aims to explore the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

Toxicological Profile

Thallium compounds are recognized for their toxic effects on various biological systems. The toxicity is primarily due to thallium's ability to mimic potassium ions, leading to cellular dysfunction and metabolic disturbances.

- Ion Mimicry : Thallium competes with potassium in biological systems, disrupting ion homeostasis.

- Enzyme Inhibition : Thallium has a high affinity for sulfhydryl groups in proteins, inhibiting key metabolic enzymes and mitochondrial function.

- Neurotoxicity : Exposure can lead to peripheral neuropathy and other neurological symptoms due to its impact on nerve function.

1. Microbiological Impact

Research indicates that thallium exposure can significantly alter microbial communities in soil environments. A study demonstrated that thallium concentrations affected the abundance and activity of soil bacteria and enzymes critical for soil health:

| Indicator | Sensitivity (%) | Informative Value (r) |

|---|---|---|

| Number of soil bacteria | 57 | -0.70 |

| Azotobacter spp. abundance | 59 | -0.83 |

| Activity of catalase | 88 | -0.90 |

| Activity of dehydrogenases | 79 | -0.88 |

| Germination rate of radish | 93 | -0.94 |

This table illustrates how thallium contamination can lead to significant declines in microbial health and soil quality .

2. Case Studies on Human Exposure

Thallium poisoning cases highlight the severe health risks associated with exposure to thallium compounds. A notable case involved a 51-year-old woman who exhibited symptoms such as myalgia, vertigo, and abdominal pain after accidental exposure:

- Symptoms : Temporal-spatial disorientation, jaundice, alopecia.

- Laboratory Findings : Elevated urinary thallium levels (540 µg/g; normal range: 0.4–10 µg/g).

- Treatment : D-penicillamine was administered for chelation therapy, leading to recovery over several months.

This case underscores the acute effects of thallium poisoning and the importance of early diagnosis and intervention .

Environmental Impact

The environmental implications of thallium compounds extend beyond human health. Thallium's persistence in ecosystems can lead to long-term ecological damage:

- Soil Health : Thallium contamination affects enzyme activities essential for nutrient cycling.

- Plant Growth : Germination rates in sensitive species like radish are adversely affected by thallium levels in soil.

Q & A

Q. How do structural modifications of the diketone ligand (e.g., fluorination) alter the electronic properties of Tl(I) complexes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.